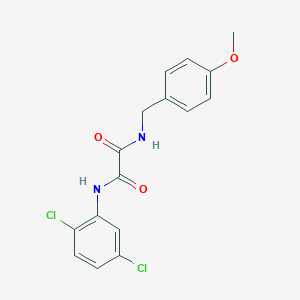
N-(2,5-dichlorophenyl)-N'-(4-methoxybenzyl)ethanediamide
Descripción general
Descripción
N-(2,5-dichlorophenyl)-N'-(4-methoxybenzyl)ethanediamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amide compounds and has a molecular weight of 347.24 g/mol. DCM is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.
Mecanismo De Acción
The exact mechanism of action of DCM is not fully understood. However, it is known to selectively bind to sigma receptors, which are involved in various biological processes like cell proliferation, differentiation, and apoptosis. DCM has also been found to modulate the activity of ion channels and receptors, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
DCM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DCM has also been found to reduce inflammation and pain by modulating the activity of ion channels and receptors. In addition, DCM has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCM in lab experiments is its selective binding to sigma receptors. This makes it a potential candidate for targeted drug delivery and cancer imaging. DCM is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the main limitations of using DCM is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of DCM is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DCM. One area of focus could be the development of DCM-based molecular probes for cancer imaging and targeted drug delivery. Another area of focus could be the elucidation of the exact mechanism of action of DCM, which could lead to the development of more potent and selective sigma receptor ligands. In addition, further studies could be conducted to investigate the potential neuroprotective effects of DCM in various neurological disorders.
Aplicaciones Científicas De Investigación
DCM has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. DCM has also been studied for its potential use as a molecular probe for imaging studies. It can selectively bind to sigma receptors, which are overexpressed in many types of cancer cells. This makes DCM a potential candidate for targeted drug delivery and cancer imaging.
Propiedades
IUPAC Name |
N'-(2,5-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOJTJSCFIVSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4387197.png)
![4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387203.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4387222.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4387226.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4387229.png)
![3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387231.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387240.png)
![2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4387242.png)
![2-[(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4387247.png)
![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387265.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4387269.png)
![N-(4-methoxyphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4387276.png)
![1-(3-fluorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4387282.png)
![4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387288.png)